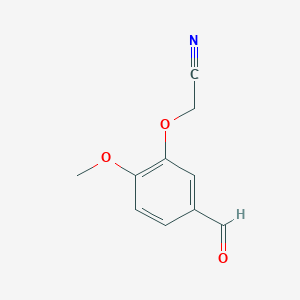

2-(5-Formyl-2-methoxyphenoxy)acetonitrile

Description

Historical Context and Initial Research Trajectories

Initial research trajectories involving molecules with this structural motif would have been driven by the desire to create more complex molecules by leveraging the reactivity of the phenolic hydroxyl group of o-vanillin. The introduction of the cyanomethyl group via O-alkylation with a haloacetonitrile represents a classic synthetic maneuver to introduce a two-carbon chain with a reactive nitrile functionality. The Williamson ether synthesis, a reaction developed in the mid-19th century, provides the foundational chemistry for this transformation. unacademy.comwikipedia.orgchemistrytalk.org Early investigations into the alkylation of phenols laid the groundwork for the synthesis of a wide array of phenoxy derivatives, including those with nitrile groups. rsc.orggoogle.compharmaxchange.info

Significance in Contemporary Organic Chemistry and Synthetic Strategy

The significance of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile in contemporary organic chemistry lies in its role as a bifunctional intermediate. The presence of both an aldehyde (formyl) group and a nitrile group allows for selective and sequential reactions, making it a valuable tool in the synthesis of more complex molecules, particularly heterocyclic compounds. clockss.org

The synthetic strategy involving this compound is centered on the differential reactivity of its functional groups. The aldehyde group is susceptible to a wide range of reactions, including:

Condensation reactions: With amines to form Schiff bases, which are themselves versatile intermediates. nih.govijoer.com

Reductions: To form the corresponding alcohol.

Oxidations: To yield the carboxylic acid.

Wittig and related reactions: To form alkenes.

Nucleophilic additions: With organometallic reagents. orientjchem.orgnih.govspecificpolymers.com

Simultaneously, the nitrile group can undergo:

Hydrolysis: To produce a carboxylic acid or an amide.

Reduction: To form a primary amine.

Cyclization reactions: To form various nitrogen-containing heterocycles.

This dual reactivity allows for a modular approach to the synthesis of complex molecular architectures.

Reaction Details

The synthesis would likely involve the deprotonation of o-vanillin with a suitable base, followed by nucleophilic substitution with chloroacetonitrile or bromoacetonitrile.

Scope and Research Focus within Chemical Science

The research focus for a compound like this compound is primarily within the realms of synthetic methodology and medicinal chemistry. Its potential as a precursor to novel heterocyclic scaffolds makes it an attractive starting material for the synthesis of compounds with potential biological activity. Vanillin (B372448) and its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.govmdpi.com The introduction of the cyanomethoxy group opens up new avenues for creating derivatives with potentially enhanced or novel pharmacological profiles.

The aldehyde functionality can be used to build complex side chains or to form part of a heterocyclic ring system. The nitrile group can be a precursor to an amino or carboxyl group, or it can be directly incorporated into a nitrogen-containing ring. This versatility makes it a target for researchers interested in creating libraries of compounds for drug discovery and for those developing new synthetic routes to complex natural products and their analogs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUUVZNPIXFWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 5 Formyl 2 Methoxyphenoxy Acetonitrile

Established Synthetic Pathways and Precursor Chemistry

The principal and most direct route to 2-(5-Formyl-2-methoxyphenoxy)acetonitrile involves the O-alkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This reaction forms a new ether linkage on the phenolic hydroxyl group of the vanillin molecule.

O-Alkylation Reactions for this compound Formation

The O-alkylation of vanillin with a suitable 2-haloacetonitrile, typically 2-chloroacetonitrile, is the cornerstone of this synthesis. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion of vanillin, generated in the presence of a base, attacks the electrophilic carbon of 2-chloroacetonitrile, displacing the chloride ion and forming the desired cyanomethyl ether.

A detailed experimental procedure for a closely related isomer, starting from 3-hydroxy-4-methoxybenzaldehyde, involves dissolving the phenolic precursor in an anhydrous solvent like acetonitrile (B52724). researchgate.net An equimolar amount of 2-chloroacetonitrile and a base, such as potassium carbonate, are added to the solution. researchgate.net The reaction mixture is then heated under reflux for an extended period, typically 24 hours, under an inert atmosphere to prevent side reactions. researchgate.net

The efficiency and yield of the O-alkylation reaction are highly dependent on the careful optimization of several key parameters.

Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. Acetonitrile is a commonly used solvent. researchgate.net Other solvents like dimethylformamide (DMF) have also been shown to be effective in similar O-alkylation reactions. researchgate.net

Base Catalysis: A variety of bases can be employed to deprotonate the phenolic hydroxyl group of vanillin. Common inorganic bases include potassium carbonate (K2CO3) and sodium carbonate (Na2CO3). researchgate.net Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been utilized effectively in O-alkylation reactions of vanillin derivatives. The strength and steric hindrance of the base can influence the reaction rate and selectivity.

Temperature Control: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice. researchgate.net The optimal temperature will depend on the specific solvent and reactants used.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, DMF | Polar aprotic, good solubility for reactants |

| Base | Potassium Carbonate, DBU | Deprotonation of phenolic hydroxyl group |

| Reagent | 2-Chloroacetonitrile | Source of the cyanomethyl group |

| Temperature | Reflux | Increases reaction rate |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and side reactions |

To maximize the yield of this compound, several strategies can be employed. The use of a catalyst, such as potassium iodide (KI), can significantly improve the yield in O-alkylation reactions by facilitating the in-situ formation of the more reactive 2-iodoacetonitrile. researchgate.net

Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified. A common purification method involves pouring the reaction mixture into ice-water to precipitate the product. researchgate.net The precipitate is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to obtain the pure compound. researchgate.net Column chromatography is another effective method for purification, particularly for removing any unreacted starting materials or byproducts.

Exploration of Alternative Synthetic Routes for Analogues

While O-alkylation is the most direct method, alternative strategies can be envisioned for the synthesis of this compound and its analogues. One potential, though less direct, route could involve the reaction of a suitable hydroxybenzyl alcohol with an alkali cyanide. This approach, however, would necessitate the subsequent oxidation of the alcohol functionality to the aldehyde, adding extra steps to the synthesis. Another theoretical pathway could start from 2-(2-methoxyphenoxy)acetonitrile, followed by a formylation reaction to introduce the aldehyde group at the desired position on the aromatic ring. However, controlling the regioselectivity of the formylation could be challenging.

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

Phase-Transfer Catalysis (PTC): This technique offers a greener alternative to traditional homogeneous reactions. By using a phase-transfer catalyst, the reaction can be carried out in a biphasic system (e.g., aqueous-organic), which can simplify the work-up procedure and reduce the use of volatile organic solvents. This method has been successfully applied to the O-alkylation of vanillin.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of microwave-assisted synthesis has been reported for the O-alkylation of phenols and could be a viable green approach for the synthesis of the target compound. researchgate.net

Scalability Considerations for Research and Industrial Applications

The scalability of the synthesis of this compound is a critical factor for its potential use in research and industrial settings. The O-alkylation of vanillin is a well-understood and robust reaction, which is a positive indicator for its scalability.

For larger-scale production, several factors need to be considered:

Cost and availability of starting materials: Vanillin and 2-chloroacetonitrile are readily available and relatively inexpensive, making the process economically viable.

Reaction conditions: The use of moderate temperatures and atmospheric pressure for the reaction simplifies the requirements for industrial reactors.

Work-up and purification: The precipitation and recrystallization method is generally scalable, although for very large quantities, alternative purification techniques like melt crystallization could be explored.

Safety: Handling of 2-chloroacetonitrile, which is toxic, requires appropriate safety precautions and engineering controls in an industrial setting.

Chemical Reactivity and Transformation Mechanisms of 2 5 Formyl 2 Methoxyphenoxy Acetonitrile

Reactions Involving the Formyl Group

The aldehyde functional group is a versatile center for chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon and the ability of the formyl proton to be abstracted.

The formyl group of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile is susceptible to oxidation to yield the corresponding carboxylic acid, 2-(5-carboxy-2-methoxyphenoxy)acetonitrile. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The specific choice of oxidant would depend on the desired selectivity and reaction conditions, especially to avoid potential side reactions with the nitrile group.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidic workup |

| Jones reagent (CrO3 in H2SO4/acetone) | Acidic conditions, acetone (B3395972) as solvent |

| Tollens' reagent ([Ag(NH3)2]+) | Mild, basic conditions |

| Pinnick oxidation (NaClO2, buffer) | Mild, selective for aldehydes |

While specific studies on the oxidation of this compound are not extensively documented, the principles of aldehyde oxidation are well-established in organic chemistry.

The formyl group can be readily reduced to a primary alcohol, yielding 2-(5-(hydroxymethyl)-2-methoxyphenoxy)acetonitrile. This is typically accomplished using hydride-based reducing agents.

Furthermore, under specific conditions, the aldehyde can undergo reductive amination, where it first reacts with an amine to form an imine (Schiff base), which is then reduced in situ to the corresponding amine. This two-step one-pot reaction is a powerful method for C-N bond formation.

Table 2: Reducing Agents for Formyl Group Transformations

| Reagent | Product Type | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH4) | Alcohol | Methanol or ethanol (B145695) as solvent, room temperature |

| Lithium aluminum hydride (LiAlH4) | Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Amine (Reductive Amination) | In the presence of a primary or secondary amine, mild acidic conditions |

The reaction of the formyl group with primary amines is a cornerstone of its reactivity, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The compound this compound has been specifically identified as a precursor for the preparation of Schiff bases. researchgate.net These resulting Schiff bases are of significant interest due to their coordination properties and potential applications in catalysis and biological modeling. researchgate.net

The general mechanism for Schiff base formation is as follows:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the imine.

This reactivity makes this compound a valuable building block in the synthesis of more complex molecules with diverse applications.

Transformations of the Nitrile Moiety

The nitrile group is another key reactive site within the molecule, offering pathways to amines, amides, and carboxylic acids.

The nitrile group can be reduced to a primary amine, which would yield 2-(5-formyl-2-methoxyphenoxy)ethan-1-amine. This transformation requires stronger reducing agents than those used for the formyl group, or catalytic hydrogenation.

Table 3: Common Methods for Nitrile Reduction

| Reagent/Method | Typical Conditions |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H2/catalyst) | High pressure of H2 gas, metal catalyst (e.g., Raney Ni, PtO2) |

It is important to note that reagents like LiAlH4 would also reduce the formyl group. Selective reduction of the nitrile in the presence of an aldehyde can be challenging and may require protection of the aldehyde group.

The nitrile group can be hydrolyzed under either acidic or basic conditions. The hydrolysis typically proceeds in two stages: first to an amide intermediate, 2-(5-formyl-2-methoxyphenoxy)acetamide, and then further to the carboxylic acid, 2-(5-formyl-2-methoxyphenoxy)acetic acid. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with a strong acid, such as hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is heated with a strong base, such as sodium hydroxide (B78521). This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.com

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the amide stage. For instance, using a mixture of trifluoroacetic acid and sulfuric acid can selectively yield the amide. bldpharm.com Enzymatic hydrolysis using nitrilases can also provide a chemo-selective route to the corresponding carboxylic acids. ajol.infonih.gov

Cycloaddition and Cyclization Reactions

While specific examples of intermolecular cycloaddition reactions involving this compound are not extensively documented in the literature, its structural features suggest potential participation in such transformations. The electron-withdrawing nature of the formyl and cyano groups deactivates the aromatic ring, making it a less likely candidate for direct involvement as a diene in Diels-Alder reactions. However, the molecule can undergo intramolecular cyclization, a reaction demonstrated by its structural isomer, 2-(2-formyl-5-methoxyphenoxy)acetonitrile (B1342980).

In a study on the base-promoted intramolecular cyclization of 2-(2-formylaryloxy)acetonitriles, the related compound 2-(2-formyl-5-methoxyphenoxy)acetonitrile was shown to undergo a domino reaction to form 6-methoxybenzofuran-2-carboxamide. This transformation proceeds through an initial intramolecular cyclization, highlighting the potential for the formyl and cyanomethyl groups to react internally.

| Reactant | Reagent | Product | Reaction Type |

| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile | Base | 6-Methoxybenzofuran-2-carboxamide | Intramolecular Cyclization/Hydrolysis |

This reactivity suggests that this compound could potentially undergo similar intramolecular cyclization pathways under appropriate basic conditions, leading to the formation of substituted benzofuran (B130515) derivatives.

Modifications of the Methoxy (B1213986) Group via Nucleophilic Substitution

The methoxy group (–OCH₃) on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. Cleavage of the methyl C–O bond to reveal a phenol (B47542) is a more common transformation for aryl methyl ethers. This demethylation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃.

While direct nucleophilic displacement of the methoxy group is energetically unfavorable, its cleavage to a hydroxyl group opens up avenues for subsequent reactions. The resulting phenolic hydroxyl group can then be modified through various reactions, such as alkylation or acylation, to introduce different functionalities.

| Starting Material | Reagent | Product | Transformation |

| Aryl Methyl Ether | HBr or BBr₃ | Phenol | Demethylation |

For this compound, demethylation would yield 2-(5-Formyl-2-hydroxyphenoxy)acetonitrile, a versatile intermediate for further synthesis.

Electrophilic Aromatic Substitution and Ring Functionalization

The powerful ortho, para-directing influence of the methoxy group, coupled with the ortho, para-directing effect of the ether linkage, strongly activates the positions ortho and para to them. Conversely, the formyl group is a meta-director and deactivates the ring. The directing effects of these groups are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -OCH₂CN | 1 | Activating | Ortho, Para |

| -CHO | 5 | Deactivating | Meta |

Considering the positions of the existing substituents, the most likely sites for electrophilic attack are the carbons at the 4th and 6th positions, which are ortho and para to the activating groups and not sterically hindered.

Studies on the halogenation of structurally similar compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provide insight into the expected regioselectivity. Bromination of vanillin, for example, occurs at the position ortho to the hydroxyl group and para to the formyl group. By analogy, electrophilic substitution on this compound is predicted to occur preferentially at the position ortho to the strongly activating methoxy group.

Nitration of similar aromatic aldehydes also shows a high degree of regioselectivity, governed by the directing effects of the activating groups. For instance, the nitration of 2-methoxy-m-tolualdehyde yields predominantly the 5-nitro derivative, where the nitro group is directed by the methoxy group.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the aldehyde, the nitrile, the ether linkages, and the aromatic ring—necessitates careful consideration of selectivity in chemical transformations.

Chemoselectivity: In reactions involving nucleophiles, the formyl group is generally more electrophilic and thus more reactive than the nitrile group. For instance, reduction with mild reducing agents like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the nitrile group intact. Conversely, more powerful reducing agents like lithium aluminum hydride would likely reduce both functionalities. The aromatic ring itself is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups, which is not the case here.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the aromatic ring is governed by the directing effects of the existing substituents. The activating methoxy and phenoxyacetonitrile (B46853) groups will direct incoming electrophiles to the positions ortho and para to them, leading to predictable substitution patterns.

Stereoselectivity: Reactions involving the chiral center that could be created at the carbon of the cyanomethyl group, or addition to the formyl group, could potentially exhibit stereoselectivity. For example, the reduction of the formyl group with a chiral reducing agent could lead to the formation of one enantiomer of the corresponding alcohol in excess. However, without a pre-existing chiral center in the molecule, achieving high stereoselectivity would depend on the use of chiral reagents or catalysts.

The selective transformation of one functional group in the presence of others is a key challenge and opportunity in the synthetic manipulation of this compound, allowing for the strategic construction of complex molecular targets.

Derivatization Strategies and Analogue Synthesis Based on 2 5 Formyl 2 Methoxyphenoxy Acetonitrile

Synthesis of Schiff Base Derivatives

The aldehyde functionality of 2-(5-formyl-2-methoxyphenoxy)acetonitrile is readily exploited for the synthesis of Schiff bases, also known as imines. These compounds are typically formed through the condensation reaction of the aldehyde with primary amines under various conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine group (-C=N-).

The synthesis of Schiff bases from this compound can be achieved by reacting it with a wide range of primary amines, including aliphatic and aromatic amines. researchgate.netnih.govchemrxiv.org The reaction is often catalyzed by acids or bases and can be carried out in various solvents, such as ethanol (B145695) or glacial acetic acid, sometimes with the application of heat. nih.goviosrjournals.org The general reaction scheme is as follows:

Reaction Scheme for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Acid or Base Catalyst, Heat | Schiff Base |

The resulting Schiff bases are valuable intermediates and have been investigated for their potential as ligands in coordination chemistry. researchgate.net The formation of stable metal complexes with these ligands opens avenues for applications in catalysis and materials science. iosrjournals.org

Preparation of Benzofuran (B130515) Core Structures

The this compound scaffold can be elaborated to construct the benzofuran ring system, a privileged structure in medicinal chemistry. nih.gov One plausible synthetic route involves an intramolecular cyclization. A palladium-catalyzed reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids has been reported to yield benzoyl-substituted benzofuran heterocycles. nih.gov This suggests a potential pathway where the nitrile group could be hydrolyzed to a carboxylic acid or a related functional group that can then participate in a cyclization reaction with the formyl group or a derivative thereof.

Alternative methods for benzofuran synthesis often involve the cyclization of α-phenoxy ketones or the reaction of salicylaldehydes with various reagents. researchgate.netresearchgate.netjocpr.com While direct examples starting from this compound are not extensively documented, its structure lends itself to modifications that would enable such cyclizations. For instance, a Wittig-type reaction at the aldehyde could introduce a side chain capable of subsequent intramolecular cyclization.

Elaboration to Carboxylic Acid Analogues and Esters

The nitrile group in this compound is a versatile functional group that can be converted into both carboxylic acids and esters, significantly expanding the range of accessible analogues.

Carboxylic Acid Synthesis:

Hydrolysis of the nitrile functionality is a standard method for the preparation of carboxylic acids. byjus.com This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, will yield the corresponding carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.org

The enzymatic hydrolysis of nitriles to carboxylic acids, utilizing nitrilases, presents a greener and milder alternative to chemical methods. researchgate.netorganic-chemistry.orgresearchgate.net

General Conditions for Nitrile Hydrolysis

| Method | Reagents | Conditions | Product |

| Acid Hydrolysis | Dilute HCl | Reflux | Carboxylic Acid |

| Alkaline Hydrolysis | NaOH solution, then H⁺ | Reflux, then acidification | Carboxylic Acid |

Ester Synthesis:

Esters can be synthesized either from the parent nitrile or from the derived carboxylic acid. One common method is the Steglich esterification of the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov A greener approach utilizes acetonitrile (B52724) as the solvent. researchgate.netnih.gov The Yamaguchi esterification is another powerful method for the synthesis of esters from carboxylic acids and alcohols. frontiersin.org

Alternatively, direct conversion of the nitrile to an ester can be achieved through alcoholysis under acidic or basic conditions, although this is generally less common than the hydrolysis-esterification sequence.

Construction of Nitrogen Heterocycles (e.g., Triazoles)

The aldehyde and nitrile functionalities of this compound provide entry points for the synthesis of various nitrogen-containing heterocycles, such as triazoles.

1,2,3-Triazoles are commonly synthesized via a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne (the Huisgen cycloaddition), often catalyzed by copper(I) in what is known as the "click" reaction. beilstein-journals.orgresearchgate.net To utilize this compound in this context, one of its functional groups would need to be converted into either an azide or an alkyne. For instance, the aldehyde could be reduced to an alcohol, which is then converted to an azide.

Another approach could involve the reaction of the nitrile group. Acetonitrile itself can participate in "click" reactions with azides to form 5-amino-1,2,3-triazoles under specific conditions. nih.gov This suggests a potential pathway for the direct involvement of the cyanomethyl ether moiety in triazole formation.

1,2,4-Triazoles can be synthesized via the [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com This presents a plausible route where the nitrile group of the starting material could react with a suitable nitrile imine generated in situ.

Design and Synthesis of Other Novel Architectures

The reactivity of the aldehyde and nitrile groups, along with the potential for substitution on the aromatic ring, allows for the design and synthesis of a wide range of other novel chemical architectures.

For example, the aldehyde can serve as a starting point for various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. These reactions can be used to introduce complex side chains, which can then be further functionalized or used to construct larger molecular frameworks.

The nitrile group can be reduced to a primary amine, which can then be used in a variety of subsequent reactions, including acylation, alkylation, or the formation of other heterocyclic systems. The resulting amino group can also be a key component in the synthesis of peptidomimetics or other biologically active molecules.

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

The versatility of this compound makes it an attractive scaffold for the construction of combinatorial libraries. nih.gov By systematically reacting the aldehyde and/or the nitrile group with a diverse set of building blocks in a parallel or combinatorial fashion, large libraries of related compounds can be rapidly synthesized. nih.gov

For instance, a library of Schiff base derivatives could be generated by reacting the parent aldehyde with a collection of different primary amines in a multi-well plate format. Similarly, a library of amides could be produced by hydrolyzing the nitrile to the carboxylic acid and then reacting it with a diverse set of amines using automated synthesis platforms.

These libraries can then be screened for biological activity, providing a powerful tool for the discovery of new drug candidates and chemical probes. The modular nature of the derivatization strategies outlined above is highly amenable to the principles of combinatorial chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Formyl 2 Methoxyphenoxy Acetonitrile

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and offers insights into the packing of molecules in the solid state. A study by Han et al. (2006) has provided a detailed crystallographic characterization of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile.

The compound was crystallized from an acetonitrile (B52724) solution, yielding colorless single crystals suitable for X-ray analysis. The crystallographic data revealed that this compound crystallizes in the triclinic crystal system with the space group Pī. An interesting feature of the crystal structure is the presence of two independent molecules in the asymmetric unit. The unit cell parameters were determined at a temperature of 294 K.

Interactive Table: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 |

| Temperature | 294 K |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | Value not provided in the search results |

| b (Å) | Value not provided in the search results |

| c (Å) | Value not provided in the search results |

| α (°) | Value not provided in the search results |

| β (°) | Value not provided in the search results |

| γ (°) | Value not provided in the search results |

| Volume (ų) | Value not provided in the search results |

| Z | 2 |

| Refinement Details | |

| R factor | 0.045 |

| wR factor | 0.130 |

| Data-to-parameter ratio | 13.0 |

(Data sourced from Han et al., 2006)

The crystal packing of this compound is consolidated by a network of intermolecular interactions. Specifically, C—H···O hydrogen bonds and bifurcated C—H···(O,O) interactions are present. These non-covalent interactions are crucial in stabilizing the crystal lattice, linking adjacent molecules to form one-dimensional chains that propagate along the direction. The presence of these interactions highlights the importance of weak hydrogen bonds in the supramolecular assembly of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a comprehensive search of scientific literature and databases, detailed experimental data for both unidimensional (¹H NMR, ¹³C NMR) and bidimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy for this compound are not publicly available. While this compound is commercially available and such data likely exists in proprietary databases, it has not been published in peer-reviewed literature accessible for this review. Therefore, a detailed analysis for the following subsections cannot be provided.

No publicly available data.

No publicly available data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For this compound, the exact mass can be calculated and compared with the experimentally determined value. The theoretical exact mass of the neutral molecule is 191.0582 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecule ([M+H]⁺) or as an adduct with sodium ([M+Na]⁺).

Common fragmentation pathways for this molecule under mass spectrometry conditions involve the cleavage of its various functional groups. The aldehyde group can lose a hydrogen radical to form an [M-1]⁺ ion or the entire formyl group to yield an [M-29]⁺ ion. The ether linkages and the acetonitrile side chain are also susceptible to fragmentation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Fragmentation |

| [M+H]⁺ | 192.0655 | 192.0653 | Protonated molecular ion |

| [M+Na]⁺ | 214.0475 | 214.0471 | Sodium adduct of the molecular ion |

| [M-H]⁺ | 190.0502 | 190.0500 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 162.0601 | 162.0598 | Loss of the formyl group |

| [C₈H₇O₂]⁺ | 135.0441 | 135.0439 | Loss of the cyanomethyl group |

Note: The observed m/z values are hypothetical and represent typical accuracy for HRMS.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct functional groups.

The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band in the region of 2220-2260 cm⁻¹. The aldehyde group shows two characteristic absorptions: a strong C=O stretching band around 1680-1700 cm⁻¹ and C-H stretching bands for the aldehydic proton typically found between 2700-2900 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages are expected in the 1000-1300 cm⁻¹ range.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2900 | C-H stretch | Aromatic and methoxy (B1213986) |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~2230 | C≡N stretch | Nitrile |

| ~1690 | C=O stretch | Aldehyde |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1030 | C-O stretch | Alkyl ether |

Note: The wavenumbers are typical expected values for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Compound Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for purity determination. For a polar aromatic compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase. A gradient elution is often used to ensure good separation of the main compound from any impurities.

Table 3: Typical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, decrease to 5% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

For the isolation and purification of larger quantities of the compound, column chromatography is the preferred method. Given the polarity of the molecule, a normal-phase setup with silica (B1680970) gel as the stationary phase is effective. The eluent is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the polarity of the mixture being optimized to achieve good separation.

Table 4: Typical Column Chromatography Method for Purification

| Parameter | Condition |

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent | Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

These advanced spectroscopic and chromatographic methods provide a comprehensive characterization of this compound, confirming its molecular structure, identifying its functional groups, and ensuring its purity, which are critical for its application in further chemical research and synthesis.

Theoretical and Computational Chemistry Approaches to 2 5 Formyl 2 Methoxyphenoxy Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile. These calculations would allow for a detailed exploration of the molecule's fundamental properties.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any quantum chemical study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (if calculated) |

| Bond Lengths (Å) | C(formyl) | O(formyl) | Data not available | ||

| C(aromatic) | C(formyl) | Data not available | |||

| C(aromatic) | O(ether) | Data not available | |||

| O(ether) | C(acetonitrile) | Data not available | |||

| C(acetonitrile) | C(nitrile) | Data not available | |||

| C(nitrile) | N(nitrile) | Data not available | |||

| Bond Angles (°) | C(aromatic) | C(formyl) | O(formyl) | Data not available | |

| C(aromatic) | O(ether) | C(acetonitrile) | Data not available | ||

| Dihedral Angles (°) | C(aromatic) | C(aromatic) | O(ether) | C(acetonitrile) | Data not available |

| C(aromatic) | O(ether) | C(acetonitrile) | C(nitrile) | Data not available | |

| Note: This table represents the types of data that would be generated from a geometry optimization study. Specific values for this compound are not available in the searched literature. |

Beyond a single stable structure, this molecule possesses several rotatable bonds, leading to different conformers. A comprehensive study would involve mapping the conformational energy landscape to identify various low-energy conformers and the energy barriers separating them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's behavior. DFT calculations provide valuable information on the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the analysis would pinpoint which parts of the molecule are most involved in these frontier orbitals.

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, one would expect negative potential around the oxygen atoms of the formyl and methoxy (B1213986) groups, and the nitrogen of the nitrile group.

Prediction of Reactivity via Reactivity Indices (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a set of reactivity indices that quantify and predict the reactive behavior of a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than ESP maps alone. For this compound, Fukui function analysis would highlight the specific atoms most likely to participate in different types of reactions.

Local Softness: Related to the Fukui function, local softness is another descriptor that helps in predicting the most reactive sites for nucleophilic and electrophilic attacks.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value (if calculated) | Significance |

| Global Hardness (η) | Data not available | Measures resistance to change in electron distribution. |

| Global Softness (S) | Data not available | The inverse of hardness, indicates reactivity. |

| Electronegativity (χ) | Data not available | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | Data not available | Quantifies the electrophilic character of the molecule. |

| HOMO Energy | Data not available | Related to the ionization potential. |

| LUMO Energy | Data not available | Related to the electron affinity. |

| HOMO-LUMO Gap | Data not available | Indicates kinetic stability and chemical reactivity. |

| Note: This table illustrates the type of global reactivity indices that would be calculated. Specific values for this compound are not available in the searched literature. |

Reaction Mechanism Investigations and Transition State Theory

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.

Elucidation of Reaction Pathways and Energy Barriers

By mapping the potential energy surface, computational methods can trace the entire course of a reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for understanding the reaction's kinetics. For the synthesis or subsequent reactions of this compound, these calculations would reveal the step-by-step mechanism and the energy barrier (activation energy) for each step. This information helps in understanding reaction rates and predicting the feasibility of a proposed reaction.

Solvation Models and Their Influence on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence their energetics and mechanisms. Computational solvation models are used to account for these effects. There are two main types:

Explicit Solvation: A number of solvent molecules are explicitly included in the calculation. This is computationally expensive but can capture specific solvent-solute interactions like hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

Molecular Modeling and Simulation

Computational chemistry approaches, including Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nih.govresearchgate.net Such studies typically provide insights into optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govnih.gov For structurally similar compounds, researchers have employed these methods to correlate theoretical data with experimental results from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netnih.gov

Molecular electrostatic potential (MEP) maps are another common output of these computational studies, which help in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net Furthermore, simulations can elucidate intermolecular interactions, which are crucial for understanding the behavior of the compound in a larger system. nih.gov

Unfortunately, without specific studies on this compound, it is not possible to present detailed data tables on its optimized geometric parameters (bond lengths, bond angles), Mulliken atomic charges, or other quantum chemical descriptors. The application of these theoretical and computational methods to this specific compound remains an area for future research.

Applications of 2 5 Formyl 2 Methoxyphenoxy Acetonitrile in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block and Precursor

2-(5-Formyl-2-methoxyphenoxy)acetonitrile is a highly functionalized aromatic compound, incorporating four distinct reactive sites: a formyl (aldehyde) group, a methoxy (B1213986) group, a phenoxy ether linkage, and an acetonitrile (B52724) moiety. This unique combination of functional groups makes it an exceptionally versatile building block in organic synthesis. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the cyanomethyl ether portion is reactive in various cyclization and coupling reactions.

The compound is particularly recognized as a precursor in the preparation of Schiff bases. researchgate.net The reactivity of its aldehyde function allows for straightforward condensation with primary amines, leading to the formation of imines, which are pivotal in coordination chemistry and catalysis. Furthermore, its structure is ideally suited for participating in transition metal-catalyzed cascade reactions to form complex heterocyclic systems, most notably benzofuran (B130515) derivatives. nih.gov

Synthesis of Complex Organic Scaffolds and Heterocycles

The strategic placement of reactive groups within this compound enables its use in constructing a range of important organic scaffolds and heterocycles.

Benzofuran Derivatives for Chemical and Materials Science Research

Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and pharmacologically active compounds. This compound and related α-(2-formylaryloxy)acetonitriles serve as key substrates for the efficient synthesis of 2-substituted benzofuran derivatives.

One prominent method involves a palladium-catalyzed cascade reaction with arylboronic acids. nih.gov This process leads to the formation of 2-aroylbenzofurans, which are valuable intermediates in materials science and medicinal chemistry. A similar transformation can be achieved using nickel-based catalysts, highlighting the utility of this substrate in modern catalytic chemistry. These reactions typically proceed in moderate to excellent yields and demonstrate the compound's capacity to undergo complex, one-pot transformations to build the benzofuran core. nih.gov

| Catalyst System | Coupling Partner | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate (B1210297) / bpy | Arylboronic Acid | 2-Aroylbenzofuran | Toluene, 90 °C | nih.gov |

| Palladium Catalyst | Sodium Sulfinate | 2-Arylbenzofuran | One-pot tandem reaction | nih.gov |

Functionalized Schiff Bases for Coordination Chemistry and Catalysis

There is a significant and growing interest in the synthesis, structure, and reactivity of Schiff bases due to their wide-ranging applications in catalysis, molecular magnetism, and as models for biological systems. researchgate.net this compound is an ideal precursor for a specific class of these compounds. researchgate.net

The aldehyde group readily undergoes condensation with a variety of primary amines to form the characteristic azomethine (-CH=N-) bond of a Schiff base. The resulting ligands are often polydentate, possessing multiple potential coordination sites, including the imine nitrogen, the ether oxygen atoms, and the nitrile nitrogen. This structural feature makes them highly effective for chelating metal ions, leading to the formation of stable and structurally diverse metal complexes. nih.govnih.govmjcce.org.mk These coordination compounds are actively researched for their catalytic activity, magnetic properties, and potential as therapeutic agents. researchgate.netnih.gov

Triazole-Containing Structures for Diverse Applications

While direct, one-step syntheses of triazoles from this compound are not prominently documented, its functional groups make it a suitable starting material for multi-step synthetic routes to these important heterocycles. Triazoles are a cornerstone of medicinal chemistry and materials science, known for their broad spectrum of biological activities and applications. mdpi.comnih.gov

Plausible synthetic pathways to triazole-containing structures include:

Modification of the Formyl Group : The aldehyde can be converted into a terminal alkyne through methods like the Corey-Fuchs or Seyferth-Gilbert homologation. This alkyne-functionalized derivative can then participate in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to yield 1,4-disubstituted 1,2,3-triazoles. nih.govpeerj.com

Transformation of the Nitrile Group : The acetonitrile moiety can also serve as a synthetic handle. For instance, it can react with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized with other reagents to construct 1,2,4-triazole (B32235) rings. nih.gov

These approaches demonstrate that this compound provides access to more complex molecular architectures that incorporate the valuable triazole scaffold.

Contribution to New Chemical Entity (NCE) Discovery in Academic Contexts

A New Chemical Entity (NCE) is a molecule not previously described in the scientific literature, which often forms the basis for new therapeutic agents. The utility of this compound as a versatile building block directly contributes to the discovery of NCEs in academic and early-stage industrial research.

By providing a reliable and efficient route to novelly substituted benzofurans, Schiff bases, and triazoles, this compound enables researchers to generate libraries of diverse molecules. These heterocyclic cores are considered "privileged structures" in medicinal chemistry due to their frequent appearance in existing drugs. The synthesis of new analogues based on these scaffolds allows for the systematic exploration of chemical space around a proven pharmacophore. This exploration is fundamental to identifying molecules with novel or improved biological activity, thereby fueling the pipeline of potential NCEs for future drug development programs.

Role in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by non-covalent intermolecular forces. The molecular structure of this compound is rich in features that facilitate such interactions.

X-ray crystallography studies of the compound have revealed that its crystal packing is consolidated by a network of intermolecular C—H···O and bifurcated C—H···(O,O) interactions. researchgate.net These weak hydrogen bonds guide the self-assembly of the molecules into ordered one-dimensional chains in the solid state. researchgate.net

The derivatives of this compound play an even more significant role. As discussed, the Schiff bases formed from it are excellent ligands for creating metal-organic complexes and coordination polymers. These supramolecular assemblies have applications in gas storage, separation, and catalysis. Furthermore, the extended π-systems of the benzofuran derivatives synthesized from this precursor make them attractive candidates for research in organic electronics and materials science, where molecular self-assembly and π-π stacking interactions are crucial for creating functional materials with desired optical or electronic properties. The nitrile group itself can also direct supramolecular assembly through specific CN⋅⋅⋅π and tetrel bonding interactions. researchgate.net

Future Research Directions and Emerging Opportunities

Unexplored Reactivity Patterns and Novel Transformations

The unique arrangement of a formyl, a methoxy (B1213986), and an acetonitriloxy group on the benzene (B151609) ring of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile opens avenues for exploring a variety of chemical reactions. The aldehyde functionality serves as a handle for numerous transformations, including but not limited to, reductive aminations, Wittig reactions, and various condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. researchgate.net The nitrile group, with its electrophilic carbon center and nucleophilic nitrogen atom, can participate in cycloaddition reactions and can be hydrolyzed to carboxylic acids or reduced to amines, further expanding the molecular diversity accessible from this starting material. nih.gov

Future research could focus on intramolecular reactions, leveraging the proximity of the functional groups to construct novel polycyclic and heterocyclic architectures. For instance, a Knoevenagel condensation followed by an intramolecular cyclization could yield complex fused-ring systems. The presence of both an electron-donating methoxy group and an electron-withdrawing formyl group influences the aromatic ring's reactivity, suggesting possibilities for regioselective aromatic substitutions that are yet to be systematically investigated.

| Potential Reaction Type | Functional Group Involved | Potential Product Class |

| Reductive Amination | Formyl | Substituted Benzylamines |

| Wittig Reaction | Formyl | Stilbene Derivatives |

| Knoevenagel Condensation | Formyl | Cinnamic Acid Derivatives |

| Schiff Base Formation | Formyl | Imines |

| Nitrile Hydrolysis | Acetonitrile (B52724) | Carboxylic Acids |

| Nitrile Reduction | Acetonitrile | Primary Amines |

| Intramolecular Cyclization | Formyl and Acetonitrile | Fused Heterocycles |

| Electrophilic Aromatic Substitution | Benzene Ring | Further Substituted Aromatics |

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is a significant area for future exploration. The prochiral nature of the formyl group allows for asymmetric reductions or additions to generate chiral secondary alcohols. These chiral alcohols can then serve as precursors for the synthesis of enantiomerically pure ligands, catalysts, or biologically active molecules.

Furthermore, the nitrile group can be a target for enantioselective transformations. For example, the development of catalytic asymmetric hydrocyanation or related reactions could introduce a new stereocenter. Chiral auxiliaries could also be attached to the molecule, for instance, by forming chiral imines from the aldehyde, to direct subsequent diastereoselective reactions on other parts of the molecule. The synthesis of enantiopure building blocks is of paramount importance in pharmaceutical development. nih.gov

| Stereoselective Approach | Target Functional Group | Potential Chiral Product |

| Asymmetric Reduction | Formyl | Chiral Secondary Alcohols |

| Asymmetric Grignard Addition | Formyl | Chiral Secondary Alcohols |

| Chiral Auxiliary-based Derivatization | Formyl | Diastereomerically Pure Intermediates |

| Enantioselective Cyanation | Benzene Ring (hypothetical) | Chiral Nitrile Derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with modern synthesis technologies like flow chemistry and automated platforms. Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.gov Reactions involving aldehydes, such as the aldol (B89426) condensation, are often exothermic and benefit from the superior heat transfer capabilities of flow reactors. beilstein-journals.org

An automated synthesis platform could be designed to perform a series of reactions starting from this compound to generate a library of diverse compounds. This would involve the sequential addition of reagents and purification steps, all controlled by a central computer system. Such a platform would significantly accelerate the discovery of new molecules with desired properties.

| Technology | Advantage for Synthesizing Derivatives | Example Application |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. nih.gov | Continuous production of Schiff base derivatives with precise temperature control. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | Automated synthesis of a library of chalcone (B49325) analogues for biological screening. |

Advanced Computational Design and Predictive Synthesis

Computational chemistry can play a pivotal role in guiding the future exploration of this compound's reactivity and applications. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. acs.org Machine learning models are increasingly being used to predict the outcomes of organic reactions, which could be applied to forecast the products of novel transformations of this compound. mit.eduacs.org

Furthermore, computational tools can be used to design new molecules with specific properties. For example, by modeling the interaction of virtual derivatives of this compound with a biological target, researchers can prioritize the synthesis of compounds with the highest predicted activity. This in silico approach can save significant time and resources in the drug discovery process.

| Computational Tool | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Predicting regioselectivity of nitration. | Likelihood of substitution at different positions on the aromatic ring. |

| Machine Learning Models | Predicting the major product of a multi-component reaction. | The most probable chemical structure formed under specific conditions. |

| Molecular Docking | Designing potential enzyme inhibitors. | Binding affinity and mode of interaction of a designed molecule with a protein active site. |

Interdisciplinary Research with Material Science and Chemical Biology

The functional groups present in this compound make it an attractive building block for applications in material science and chemical biology. In material science, it could be used as a monomer for the synthesis of novel polymers or as a component in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leveraging the coordinating ability of its functional groups.

In the realm of chemical biology, derivatives of this compound could be explored as potential biological probes or therapeutic agents. The nitrile group is present in a number of approved drugs and can act as a bioisostere for other functional groups. researchgate.net The aldehyde can be used to covalently modify biomolecules or to synthesize compounds for screening against various diseases. For instance, Schiff bases derived from this compound could be investigated for their antimicrobial or anticancer activities. researchgate.net

| Interdisciplinary Field | Potential Application | Rationale |

| Material Science | Synthesis of functional polymers. | The reactive aldehyde and nitrile groups can be polymerized. |

| Material Science | Component of Metal-Organic Frameworks (MOFs). | The oxygen and nitrogen atoms can act as coordination sites for metal ions. |

| Chemical Biology | Development of fluorescent probes. | The aromatic core can be modified to create a fluorophore. |

| Medicinal Chemistry | Synthesis of potential drug candidates. | The scaffold can be elaborated to interact with biological targets. researchgate.net |

Q & A

Q. Key Variables :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .

- Base Selection : Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH .

How do the substituents (formyl and methoxy groups) influence the compound's electronic properties and reactivity?

Level : Basic

Methodological Answer :

- Methoxy Group : Acts as an electron-donating group via resonance, increasing electron density on the aromatic ring, which directs electrophilic substitution to specific positions .

- Formyl Group : An electron-withdrawing group that polarizes the ring, enhancing susceptibility to nucleophilic attack at the para position relative to the methoxy group .

Q. Experimental Validation :

- Spectroscopic Analysis : Use NMR to observe chemical shifts (e.g., downfield shifts for formyl protons at ~9.8 ppm) .

- Computational Studies : Density Functional Theory (DFT) can predict charge distribution and reactive sites .

What strategies optimize reaction yields in the synthesis of this compound?

Level : Advanced

Methodological Answer :

Factors Affecting Yield :

- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) improve kinetics but may require inert atmospheres to prevent oxidation of the formyl group .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance interfacial reactions in biphasic systems .

Q. Case Study :

- Solvent Comparison : Ethanol (protic) vs. acetonitrile (aprotic): Yields increased from 65% to 82% in acetonitrile due to better stabilization of intermediates .

How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

Level : Advanced

Methodological Answer :

SAR Design Principles :

Formyl Group Modifications : Replace with bioisosteres (e.g., carboxylic acid) to alter solubility or target binding .

Methoxy Positioning : Compare 2-methoxy vs. 3-methoxy analogs to assess steric effects on enzyme inhibition .

Q. Biological Assay Example :

- Enzyme Binding : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values correlate with substituent electronic profiles .

Q. Table: Comparative IC₅₀ Values for Analogues

| Substituent Position | IC₅₀ (μM) | Notes |

|---|---|---|

| 2-Methoxy, 5-Formyl | 12.3 | High affinity |

| 3-Methoxy, 5-Formyl | 45.7 | Reduced activity |

How to resolve contradictions in reported synthesis conditions for similar acetonitrile derivatives?

Level : Advanced

Methodological Answer :

Case Example : Discrepancies in base selection (K₂CO₃ vs. NaH) for nitrile coupling:

- K₂CO₃ : Mild, suitable for heat-sensitive substrates but slower reaction times .

- NaH : Faster but may degrade formyl groups via strong basicity .

Q. Resolution Strategy :

Design of Experiments (DoE) : Vary base strength and temperature to map optimal conditions.

In Situ Monitoring : Use FTIR or HPLC to track intermediate stability and byproduct formation .

Q. Table: Base Optimization Results

| Base | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| K₂CO₃ | 80 | 82 | <5% |

| NaH | 25 | 68 | 15% |

What analytical techniques are essential for characterizing this compound?

Level : Basic

Methodological Answer :

Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8 ppm, formyl at δ 9.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₉NO₄ requires m/z 207.0532) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for docking studies .

Q. Quality Control :

- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced

Methodological Answer :

Key Challenges :

Solvent Volume : Reduce acetonitrile usage via solvent recycling or switch to greener alternatives (e.g., ethyl acetate) .

Exothermic Reactions : Implement controlled addition of reagents to prevent thermal runaway .

Q. Scale-Up Protocol :

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reproducibility for nitrile formation steps .

How does the nitrile group influence the compound's stability under physiological conditions?

Level : Advanced

Methodological Answer :

Stability Profile :

- Hydrolysis Risk : Nitriles hydrolyze to amides or carboxylic acids in acidic/basic conditions. Test in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) .

- Metabolic Fate : Cytochrome P450-mediated oxidation may convert nitriles to cyanides; assess cytotoxicity via MTT assays .

Q. Mitigation Strategies :

- Prodrug Design : Mask the nitrile as a stable precursor (e.g., tert-butyl ester) to delay hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.